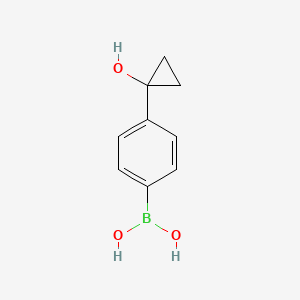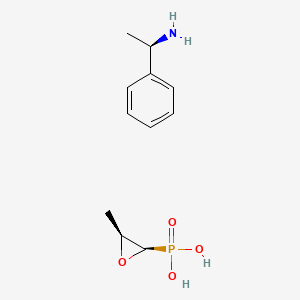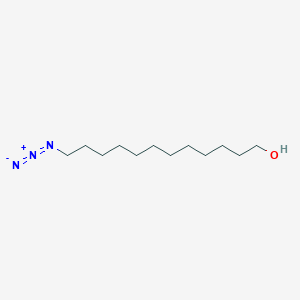![molecular formula C19H16ClFN2O2 B1443061 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone CAS No. 477860-56-3](/img/structure/B1443061.png)
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Vue d'ensemble
Description
The compound “3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a type of heterocyclic compound . The presence of the fluorobenzyl group suggests that this compound may have interesting chemical and physical properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Fluoropyridines, for example, are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
Research on similar compounds has shown a range of pharmacological effects that may have implications for understanding the applications of "3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone". For instance, the compound elfazepam and 9-aza-cannabinol were studied for their effects on feed intake and acid secretion in sheep, indicating a potential role in regulating gastric functions and possibly appetite (G. V. D. Broek et al., 1979)[https://consensus.app/papers/feeding-depression-abomasal-secretion-sheep-elicited-broek/8c3a242bdfad5cdeae92ad078f0a9cdb/?utm_source=chatgpt].
Imaging and Diagnostic Applications
Another area of research involves the use of similar compounds in imaging and diagnostics. For example, a study on 4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF) explored its in vivo behavior for serotonin 5‐HT1A receptor imaging, which could have implications for diagnosing and understanding various neurological conditions (A. Plenevaux et al., 2000)[https://consensus.app/papers/tissue-distribution-autoradiography-metabolism-plenevaux/893d59d288d455eabd4798e941da79b1/?utm_source=chatgpt].
Radiopharmaceutical Development
Compounds with similar structures have also been evaluated for their potential as radiopharmaceuticals. For instance, studies on tris(N-substituted-3-hydroxy-2-methyl-4-pyridinonato)technetium(IV) cations have shown high kidney uptake and retention in animal models, suggesting potential applications in renal imaging (D. Edwards et al., 1993)[https://consensus.app/papers/99mtc-radiopharmaceuticals-imaging-edwards/542d3868b8bd59deaf9a7932129c6598/?utm_source=chatgpt].
Therapeutic Applications
Research has also explored the therapeutic potential of similar compounds. For example, a study on 2-ethyl-3-hydroxy-6-phenylthio-4-(1H)-pyridinone showed protective effects against acute liver injury in animal models, indicating potential therapeutic applications (Pu Han-lin, 2001)[https://consensus.app/papers/effects-2ethyl3hydroxy6phenylthio41hpyridinone-hanlin/315c5abd55145e3a92fe1d76a919b51f/?utm_source=chatgpt].
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(2-pyridin-2-ylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-16-5-3-6-17(21)14(16)12-15-18(24)8-11-23(19(15)25)10-7-13-4-1-2-9-22-13/h1-6,8-9,11,24H,7,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOUWCZCRUSYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)







![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

